3-oxo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
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Overview
Description
3-oxo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a complex organic compound that features a pyrrolidine ring, a triazolopyridine core, and a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of high-throughput screening and process optimization techniques is common to achieve scalable and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
3-oxo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions can introduce different substituents to the aromatic rings, potentially enhancing or altering the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs with potentially different biological activities .
Scientific Research Applications
3-oxo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its potential as a therapeutic agent.
Medicine: It is explored for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound is used in the development of new materials and as a precursor for other industrial chemicals
Mechanism of Action
The mechanism of action of 3-oxo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one, share structural similarities and may exhibit similar biological activities.
Triazolopyridine Derivatives: Compounds with a triazolopyridine core, such as triazolopyrazines, also share structural features and may have comparable pharmacological properties.
Uniqueness
3-oxo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is unique due to its specific combination of functional groups and structural elements. This unique structure may confer distinct biological activities and pharmacological properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C17H15N5O3 |
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Molecular Weight |
337.33 g/mol |
IUPAC Name |
3-oxo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C17H15N5O3/c23-15-2-1-9-21(15)13-6-4-12(5-7-13)18-16(24)11-3-8-14-19-20-17(25)22(14)10-11/h3-8,10H,1-2,9H2,(H,18,24)(H,20,25) |
InChI Key |
GABHEJFXHAOLMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CN4C(=NNC4=O)C=C3 |
Origin of Product |
United States |
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